

physical and chemical properties of Withaphysalin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Withaphysalin A

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Withaphysalin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide isolated from plants of the *Physalis* genus, notably *Physalis minima*, has garnered significant scientific interest due to its potent anti-inflammatory and potential anticancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Withaphysalin A**, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known mechanisms of action. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties

Withaphysalin A is a C28 steroidal lactone built upon an ergostane-type skeleton. Its fundamental properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₃₄ O ₆	[1][2]
Molecular Weight	466.57 g/mol	[1][2]
CAS Number	57423-72-0	[2]
Appearance	-	-
Melting Point	-	-
Solubility	-	-

Note: Data on appearance, melting point, and specific solubility are not readily available in the public domain and would require experimental determination.

Spectroscopic Data

The structural elucidation of **Withaphysalin A** has been achieved through various spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of **Withaphysalin A**. The following tables summarize the reported chemical shifts (δ) in ppm.

Table 1: ¹H NMR Spectral Data of **Withaphysalin A**

Proton	Chemical Shift (δ ppm)	Multiplicity & Coupling Constant (J in Hz)
H-2	6.00	d, J = 9.5
H-3	7.10	dd, J = 9.5, 6.0
H-4	6.24	d, J = 6.0
H-6	4.46	-
-	4.57	-
-	4.48	-

Note: This table is partially compiled from data available in the provided search results. A complete assignment would require access to the full spectral data from the cited literature.

Table 2: ^{13}C NMR Spectral Data of **Withaphysalin A**

Carbon	Chemical Shift (δ ppm)
C-4	116.9
C-10	53.8
C-18	103.1
-	204.3 (ketone)
-	215.8 (ketone)
-	178.8 (ester)
-	164.1 (ester)

Note: This table is partially compiled from data available in the provided search results. A complete assignment would require access to the full spectral data from the cited literature.

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Withaphysalin A**.

Table 3: IR Spectral Data of **Withaphysalin A**

Wavenumber (cm ⁻¹)	Functional Group
3500-3100	O-H (phenolic hydroxyl)
3034	C-H (aromatic)
2927, 2856	C-H (methoxyl)
1687, 1655	C=O (conjugated carboxyl)

Note: The IR data is based on general spectral regions for the identified functional groups and may vary slightly.

1.1.3. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of **Withaphysalin A**.

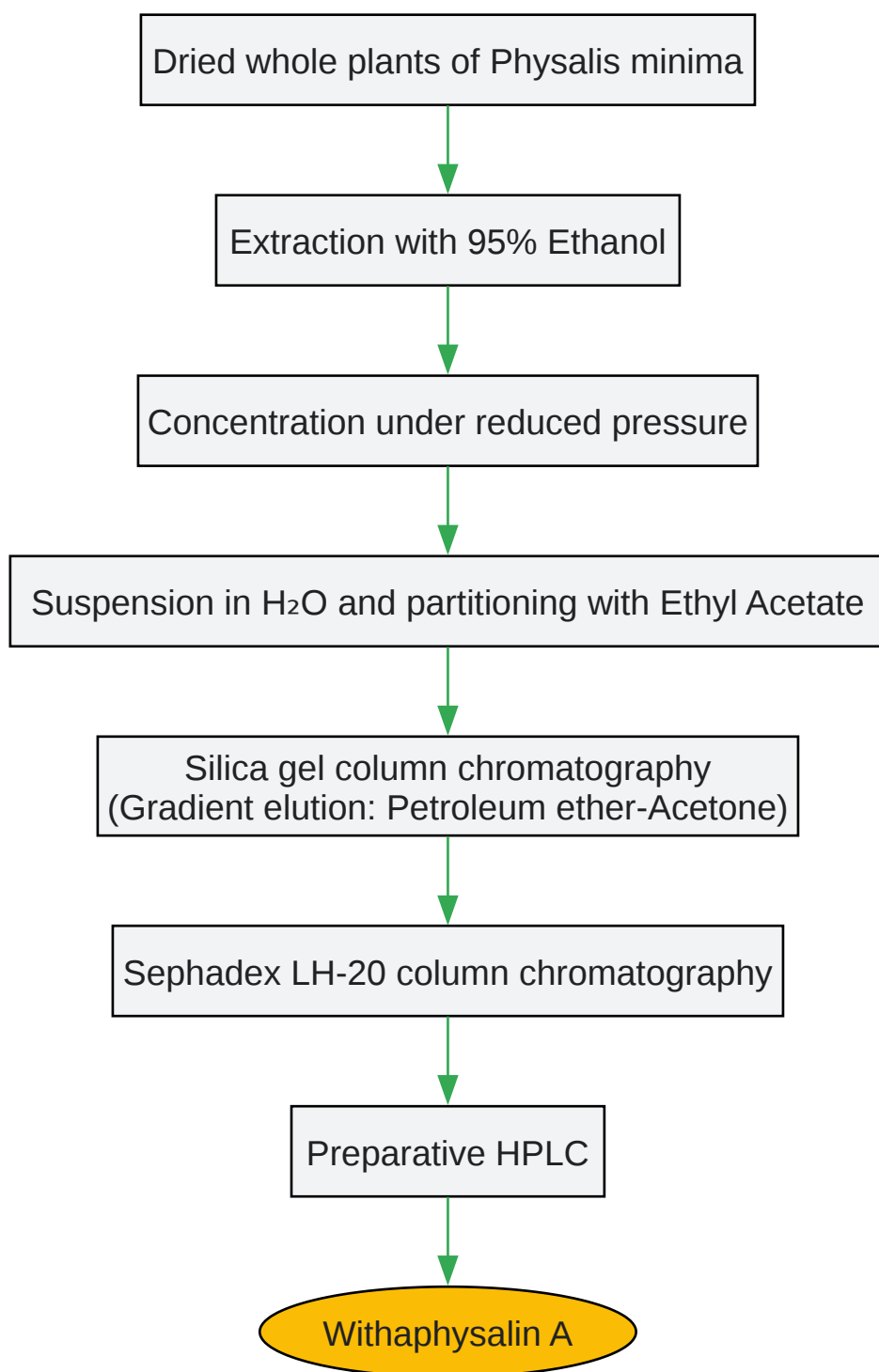
Table 4: Mass Spectrometry Data of **Withaphysalin A**

Ion	m/z
[M+H] ⁺	467.2434 (Calculated for C ₂₈ H ₃₅ O ₆)

Experimental Protocols

Isolation and Purification of **Withaphysalin A** from **Physalis minima**

The following is a generalized protocol based on chromatographic methods mentioned in the literature. Specific details may vary between publications.



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Caption: Isolation and purification workflow for **Withaphysalin A**.

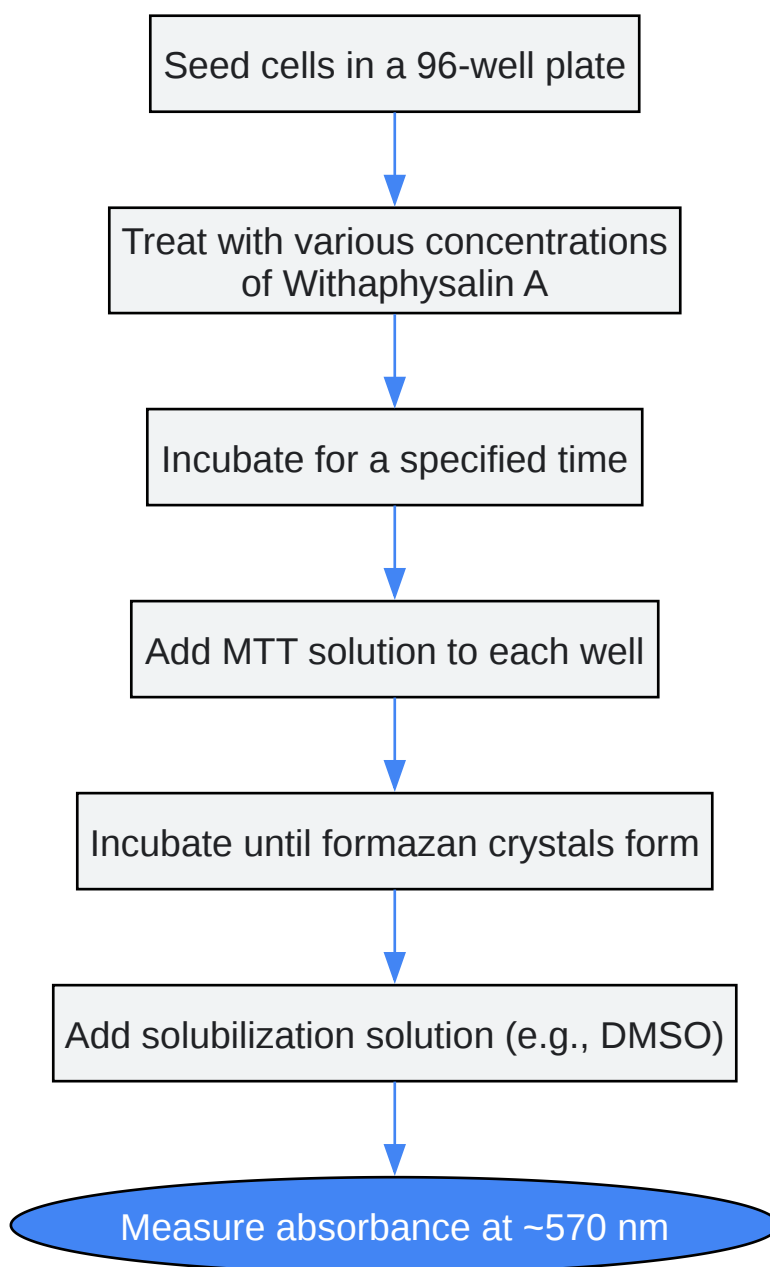
Methodology:

- **Extraction:** The dried and powdered whole plants of *Physalis minima* are extracted exhaustively with 95% ethanol at room temperature.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to yield several fractions.
- **Further Purification:** Fractions containing **Withaphysalin A** are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to afford pure **Withaphysalin A**.

Biological Activity Assays

2.2.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of **Withaphysalin A** on cell lines.



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Caption: Workflow for the MTT cell viability assay.

Methodology:

- Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Withaphysalin A** for 24 hours.

- **MTT Addition:** After treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

2.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

Methodology:

- **Cell Culture and Treatment:** Culture RAW 264.7 cells and pre-treat with different concentrations of **Withaphysalin A** for 1 hour before stimulating with lipopolysaccharide (LPS) (1 $\mu\text{g/mL}$) for 24 hours.
- **Sample Collection:** Collect the cell culture supernatant.
- **Griess Reaction:** Mix 50 μL of the supernatant with 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- **Incubation and Measurement:** Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

2.2.3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .

Methodology:

- **Sample Collection:** Collect cell culture supernatants after treatment with **Withaphysalin A** and stimulation with LPS.

- **ELISA Procedure:** Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF- α , IL-6, or IL-1 β). This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
- **Quantification:** Measure the absorbance and calculate the cytokine concentration based on a standard curve.

2.2.4. Western Blot Analysis

Western blotting is used to analyze the protein expression levels and phosphorylation status of key signaling molecules.

Methodology:

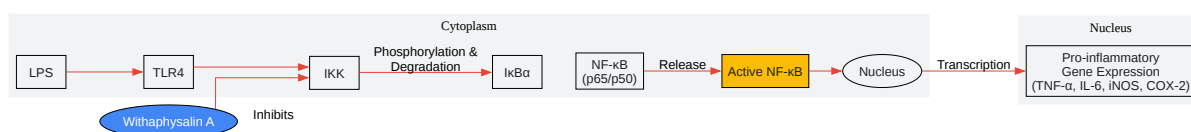
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-NF- κ B p65, NF- κ B p65, p-STAT3, STAT3, HO-1, and β -actin) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Anti-inflammatory Effects

Withaphysalin A exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the NF- κ B, STAT3, and HO-1 pathways.

Inhibition of NF- κ B Signaling Pathway

Withaphysalin A has been shown to suppress the activation of the NF- κ B pathway, a critical regulator of inflammation.



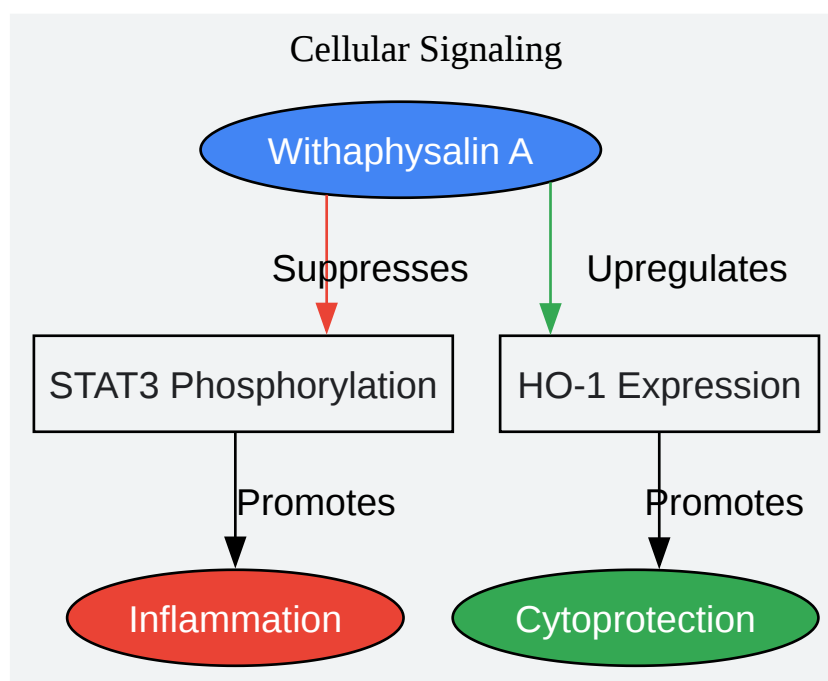
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Caption: **Withaphysalin A** inhibits the NF- κ B signaling pathway.

Upon stimulation by inflammatory signals like LPS, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This allows the NF- κ B (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF- α , IL-6, iNOS, and COX-2. **Withaphysalin A** has been shown to inhibit the phosphorylation of IKK, thereby preventing I κ B α degradation and blocking the nuclear translocation of NF- κ B.

Modulation of STAT3 and HO-1 Signaling Pathways

Withaphysalin A also influences the STAT3 and HO-1 signaling pathways, which are involved in inflammation and cellular stress responses.



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- To cite this document: BenchChem. [physical and chemical properties of Withaphysalin A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604600#physical-and-chemical-properties-of-withaphysalin-a\]](https://www.benchchem.com/product/b1604600#physical-and-chemical-properties-of-withaphysalin-a)

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